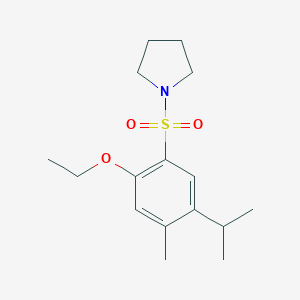
Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether, also known as EIPPE, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound belongs to the class of sulfonamide compounds, which are known for their antibacterial properties. However, EIPPE has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
Wirkmechanismus
Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether works by inhibiting the activity of an enzyme called carbonic anhydrase, which is involved in various physiological processes, including acid-base balance and fluid secretion. By inhibiting carbonic anhydrase, this compound can reduce inflammation and inhibit the growth of cancer cells. In addition, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including anti-inflammatory, anticancer, and neuroprotective effects. Studies have shown that this compound can reduce the production of inflammatory cytokines and inhibit the growth of cancer cells. In addition, this compound has been found to reduce oxidative stress and inflammation in the brain, which makes it a promising candidate for the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether in lab experiments is its unique mechanism of action, which makes it a promising candidate for the treatment of various diseases. In addition, this compound has been found to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether, including:
1. Further studies on the mechanism of action of this compound and its potential applications in the treatment of various diseases.
2. Development of new formulations of this compound that can improve its solubility and bioavailability.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound in vivo.
4. Exploration of the potential synergistic effects of this compound with other drugs.
5. Development of new analogs of this compound with improved potency and selectivity.
In conclusion, this compound is a promising compound that has been the subject of scientific research due to its potential applications in the field of medicine. Studies have shown that this compound has anti-inflammatory, anticancer, and neuroprotective effects, and it works by inhibiting the activity of carbonic anhydrase. While there are some limitations to using this compound in lab experiments, there are several future directions for research on this compound that can lead to the development of new treatments for various diseases.
Synthesemethoden
The synthesis of Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether involves several steps, starting with the reaction of 4-isopropyl-5-methyl-2-nitrophenol with sodium hydride to form the corresponding phenoxide. This is followed by the reaction of the phenoxide with ethyl bromoacetate to form the ester. The ester is then reacted with pyrrolidine and sodium hydride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. Studies have shown that this compound has anti-inflammatory properties and can inhibit the growth of cancer cells. In addition, this compound has been found to have neuroprotective effects, which makes it a promising candidate for the treatment of Alzheimer's disease.
Eigenschaften
Molekularformel |
C16H25NO3S |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C16H25NO3S/c1-5-20-15-10-13(4)14(12(2)3)11-16(15)21(18,19)17-8-6-7-9-17/h10-12H,5-9H2,1-4H3 |
InChI-Schlüssel |
GUPXUXSUCZXVNG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCCC2 |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-2-methoxyaniline](/img/structure/B239309.png)


![3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride](/img/structure/B239319.png)


![1-(4-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B239327.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B239336.png)

![1-[(2-ethoxy-5-isopropylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B239344.png)

